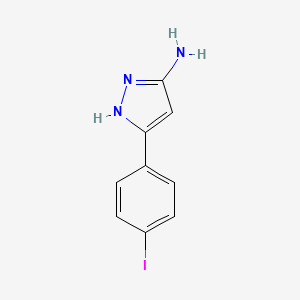

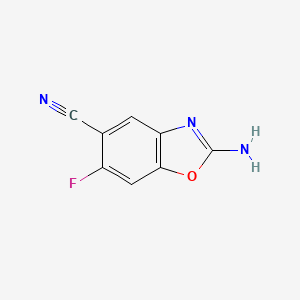

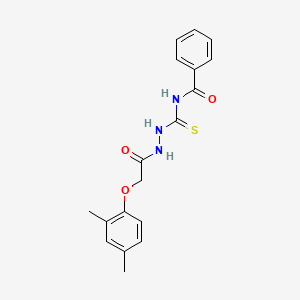

2-Amino-6-fluoro-1,3-benzoxazole-5-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

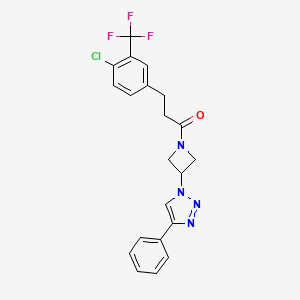

“2-Amino-6-fluoro-1,3-benzoxazole-5-carbonitrile” is a chemical compound with the molecular formula C8H4FN3O . It has a molecular weight of 177.14 .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been extensively studied . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H4FN3O/c9-5-2-7-6 (1-4 (5)3-10)12-8 (11)13-7/h1-2H, (H2,11,12) .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 177.14 .

科学的研究の応用

Imaging Probes for Amyloid-β

One application involves the development of novel probes for imaging amyloid-β, a key protein in Alzheimer's disease research. For instance, 2-(4-Methylaminostyryl)-6-(2-[18F]fluoroethoxy)benzoxazole and 2-(4-[N-methyl-11C]methylaminostyryl)-5-fluorobenzoxazole derivatives have been prepared for potential use in amyloid-β imaging. These compounds exhibit high radiochemical purity and specific activity, making them promising candidates for positron emission tomography (PET) imaging of amyloid plaques in the brain (Shimadzu et al., 2004).

Synthesis of Novel Compounds

Research on the synthesis of novel compounds includes the development of derivatives for various applications. For example, the creation of pyrimido[5,4-d]- and pyrido[3,2-d]oxazoles from a 5-amino-2-phenyloxazole-4-carbonitrile building block for potential use in material science and medicinal chemistry. This work demonstrates the versatility of the oxazole ring as a precursor for synthesizing a wide range of molecules (Lemaire et al., 2015).

Anticancer and Antimicrobial Activities

Another significant application area is the development of compounds with anticancer and antimicrobial activities. For instance, fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives have been synthesized from 2-amino benzothiazole and screened for their antimicrobial and cytotoxic activity against various human cancer cell lines, identifying promising compounds for further evaluation (Kumbhare et al., 2014).

Photophysical Properties and Sensing Applications

Furthermore, research into the photophysical properties of related compounds has led to the development of fluorescent probes for pH sensing and metal ion detection. The study of 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives has provided valuable insights into the design of novel pH probes with potential applications in biophysical studies and materials science (Horak et al., 2019).

特性

IUPAC Name |

2-amino-6-fluoro-1,3-benzoxazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3O/c9-5-2-7-6(1-4(5)3-10)12-8(11)13-7/h1-2H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYAXEPBTUFVOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1N=C(O2)N)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

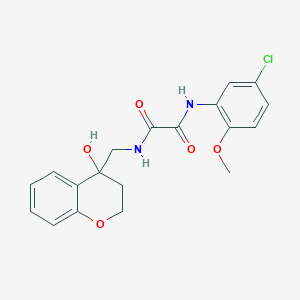

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2678585.png)

![3-methoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride](/img/structure/B2678587.png)

![2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B2678590.png)

![N-[(furan-2-yl)methyl]-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2678601.png)

![N-(3-fluoro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2678606.png)